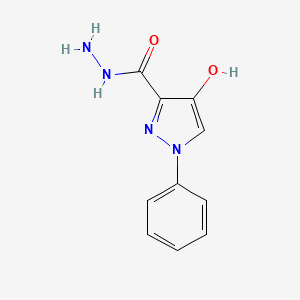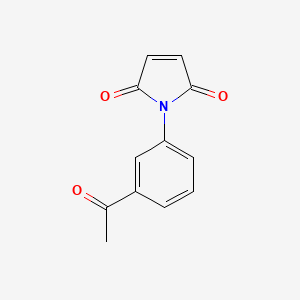
2-(Trimethylsilyloxy)acrylic acid methyl ester
説明
2-(Trimethylsilyloxy)acrylic acid methyl ester is an organosilicon compound with the molecular formula
C7H14O3Si
. It is characterized by the presence of a trimethylsilyloxy group attached to an acrylic acid methyl ester backbone. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyloxy)acrylic acid methyl ester typically involves the reaction of acrylic acid methyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
CH2=CHCO2CH3+ClSi(CH3)3→CH2=CHCO2Si(CH3)3+HCl
The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of automated systems and real-time monitoring ensures consistent quality and yield.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyloxy group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents.
Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or a base.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated products.
科学的研究の応用
2-(Trimethylsilyloxy)acrylic acid methyl ester finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: Utilized in the production of specialty coatings and adhesives, where its unique reactivity contributes to improved performance characteristics.
作用機序
The mechanism by which 2-(Trimethylsilyloxy)acrylic acid methyl ester exerts its effects is primarily through its ability to undergo various chemical transformations. The trimethylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
- Acrylic acid trimethylsilanyl ester
- 2-(Trimethylsilyloxy)ethyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
Comparison: 2-(Trimethylsilyloxy)acrylic acid methyl ester is unique due to its specific combination of the acrylic acid methyl ester backbone and the trimethylsilyloxy group. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, while acrylic acid trimethylsilanyl ester shares a similar structure, the presence of the methyl ester group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications.
特性
IUPAC Name |
methyl 2-trimethylsilyloxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3Si/c1-6(7(8)9-2)10-11(3,4)5/h1H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYRPHSNHSFLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454594 | |
| Record name | Methyl 2-[(trimethylsilyl)oxy]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95799-94-3 | |
| Record name | Methyl 2-[(trimethylsilyl)oxy]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390235.png)

![(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3390252.png)


![(2E)-3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)





![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3390308.png)

